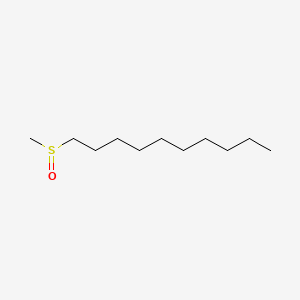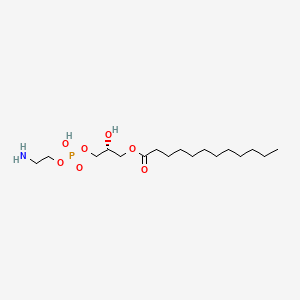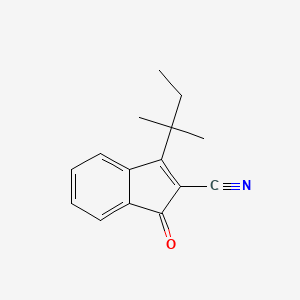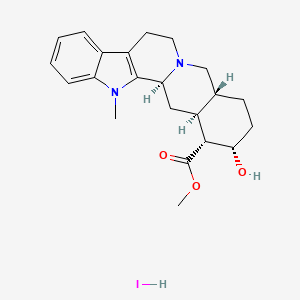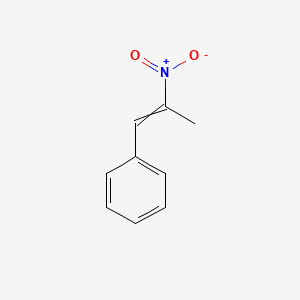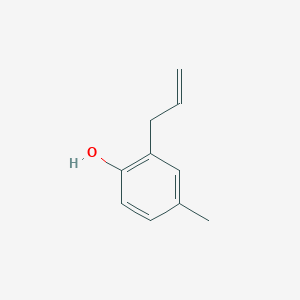
2-Allyl-4-méthylphénol
Vue d'ensemble
Description
2-Allyl-p-cresol is a biochemical.
Applications De Recherche Scientifique
Structure chimique et propriétés
“2-Allyl-4-méthylphénol” a la formule moléculaire C10H12O et un poids moléculaire de 148.2017 . Il est également connu sous son nom IUPAC, qui est InChI=1S/C10H12O/c1-3-4-9-7-8 (2)5-6-10 (9)11/h3,5-7,11H,1,4H2,2H3 .
Activité de piégeage des radicaux
L'une des applications significatives du “this compound” est son activité de piégeage des radicaux. Il a été constaté qu'il piégeait non seulement les radicaux centrés sur l'oxygène (PhCOO.) dérivés du peroxyde de benzoyle (BPO), mais aussi les radicaux centrés sur le carbone (R.) dérivés du 2,2'-azobis(isobutyronitrile) (AIBN) et du radical 1,1-diphényl-2-picrylhydrazyle (DPPH) plus efficacement . Cela en fait un antioxydant puissant.
Utilisation dans les parfums, les savons et les cosmétiques
Les méthoxyphénols naturels tels que le “this compound” sont utilisés dans les parfums, les savons, les détergents, les désodorisants et les cosmétiques . Ils contribuent au parfum et possèdent des propriétés antimicrobiennes.
Utilisation en dentisterie
“this compound” est également utilisé comme composant du ciment à l'oxyde de zinc et à l'eugénol en dentisterie . Il possède une activité antioxydante et bactéricide puissante, ce qui est bénéfique dans les applications dentaires.
Réarrangement de Claisen
Le réarrangement de Claisen des éthers allyliques d'aryle fournit une voie pratique pour obtenir des allylphénols. Le “this compound” peut être synthétisé par cette méthode.
Recherche sur les effets secondaires et l'amélioration de l'activité antioxydante
Des recherches ont été menées pour atténuer les effets secondaires de l'eugénol (un méthoxyphénol naturel similaire au “this compound”) et améliorer son activité antioxydante . Cette recherche pourrait potentiellement s'appliquer également au “this compound”.
Mécanisme D'action
Target of Action
This compound is a phenolic compound, and phenolic compounds are generally known for their antioxidant properties
Mode of Action
As a phenolic compound, it may exert its effects through antioxidant activity, neutralizing harmful free radicals in the body
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways due to their antioxidant properties . They can protect against oxidative stress, which can affect numerous pathways related to inflammation, aging, and chronic disease .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed in the gastrointestinal tract . .
Result of Action
As an antioxidant, it may help to protect cells from damage by free radicals . This could potentially have a variety of effects, depending on the cells and tissues involved.
Action Environment
The action of 2-Allyl-4-methylphenol, like that of many other compounds, can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds . .
Propriétés
IUPAC Name |
4-methyl-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7,11H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJWGPWQBPZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216478 | |
| Record name | 2-Allyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6628-06-4 | |
| Record name | 2-Allyl-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Allyl-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Allyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-allyl-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ALLYL-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZKZ3DMF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Allyl-4-methylphenol in essential oil research?
A: 2-Allyl-4-methylphenol features as a significant component in the essential oil of certain plants. For example, it constitutes 6.44% of the essential oil extracted from Deverra tortuosa, a plant known for its medicinal properties. [] This oil exhibited potent antifungal activity against various phytopathogenic fungi, suggesting potential applications in agriculture. [] Further research is needed to isolate the specific contribution of 2-Allyl-4-methylphenol to the overall antifungal effect.
Q2: How does the structure of 2-Allyl-4-methylphenol influence its polymerization behavior?
A: The presence of both allyl and phenolic functional groups in 2-Allyl-4-methylphenol makes it a suitable monomer for polymerization reactions. Research demonstrates its successful use in generating polyphenylene oxide (PPO) films on platinum electrodes. [] The study highlighted the impact of factors like solvent composition and concentration ratios on the resulting film properties. [] Specifically, thicker, more porous films were obtained from methanol/water solutions, while thinner, insulating films resulted from aqueous KOH solutions. [] This control over film characteristics showcases the potential of 2-Allyl-4-methylphenol in material science applications.
Q3: Can 2-Allyl-4-methylphenol be used to modify the properties of other polymers?
A: Yes, 2-Allyl-4-methylphenol can be utilized to improve the properties of existing polymers. For example, it acts as a modifying agent for bismaleimide resins. [] When incorporated into these resins, it leads to desirable characteristics like lower softening points, enhanced solubility in acetone, and improved toughness. [] This modification significantly enhances the processing characteristics and overall performance of the final resin product. []
Q4: Can microwave heating be used to accelerate reactions involving 2-Allyl-4-methylphenol?
A: Yes, microwave heating can significantly enhance the rate of reactions involving 2-Allyl-4-methylphenol. A study focusing on the Claisen rearrangement of allyl phenyl ethers demonstrated that using microwave heating at 200°C in DMF increased the reaction rate for 2-Allyl-4-methylphenol formation by 60 times compared to conventional heating. [] This highlights the potential of microwave-assisted synthesis for developing more efficient and time-saving protocols involving this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



